N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a biphenyl sulfonamide group
Mechanism of Action
Target of Action
Compounds containing thiazole and indole scaffolds, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the thiazole ring in the compound can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Compounds containing thiazole and indole scaffolds are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Compounds containing thiazole and indole scaffolds are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under acidic conditions.
Coupling with Biphenyl Sulfonamide: The thiazole derivative is then coupled with biphenyl sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonamide group.
Scientific Research Applications
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in metal complexes.
4,4’-Biphenylsulfonamide: A simpler sulfonamide derivative with similar functional groups.
Uniqueness
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of a thiazole ring with a biphenyl sulfonamide, providing distinct electronic and steric properties that are not present in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-phenyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-29(27,21-10-8-18(9-11-21)17-5-2-1-3-6-17)24-14-12-20-16-28-22(25-20)19-7-4-13-23-15-19/h1-11,13,15-16,24H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMPCAOFIHVRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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